molecular formula C14H15ClN2O3 B2616756 5-chloro-1-methyl-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 2189434-65-7

5-chloro-1-methyl-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2616756
CAS RN: 2189434-65-7
M. Wt: 294.74
InChI Key: JCVZXAOPUJIAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-1-methyl-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a multifunctional serine/threonine kinase that regulates various cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. CHIR-99021 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and diabetes.

Scientific Research Applications

Background

5-Chloro-1-methyl-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione represents a class of compounds with potential for various scientific research applications. This exploration focuses on understanding its utility beyond conventional scopes, such as drug use, dosage, and side effects, to illuminate its broader scientific implications.

Analytical Methodologies

The advancement in analytical methodologies has facilitated the detection and quantification of complex molecules, including chlorinated and brominated compounds. High-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) techniques have been pivotal in identifying and quantifying polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) and polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) in human samples, illustrating the compound's role in environmental and health studies (Ericson Jogsten et al., 2010).

Environmental Monitoring

The compound's structural analogs have been utilized in monitoring environmental pollution, particularly in assessing air quality around electronic waste dismantling areas. Studies in Guiyu, Guangdong, China, have revealed severe pollution levels of PCDD/Fs and PBDD/Fs in ambient air, underscoring the significance of such compounds in evaluating environmental health risks (Huiru Li et al., 2007).

Health Impact Studies

Research on compounds structurally related to 5-Chloro-1-methyl-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione has contributed significantly to understanding the health impacts of persistent organic pollutants (POPs). For instance, investigations into the levels of PCBs, PCNs, PCDDs, PCDFs, and related metabolites in human plasma have provided insights into occupational exposures and potential health effects (Weistrand et al., 1996).

Biomarker Development

Explorations into the metabolic profiles and biomarker potential for diseases such as renal cell carcinoma (RCC) have benefited from the study of related volatile organic compounds (VOCs). The identification of specific VOC biomarkers in the urine of RCC patients versus healthy subjects highlights the role of such compounds in developing non-invasive diagnostic assays (Dongchun Wang et al., 2016).

properties

IUPAC Name

5-chloro-1-methyl-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-16-11-6-2-5-10(15)12(11)13(18)17(14(16)19)8-9-4-3-7-20-9/h2,5-6,9H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVZXAOPUJIAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Cl)C(=O)N(C1=O)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1-methyl-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

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